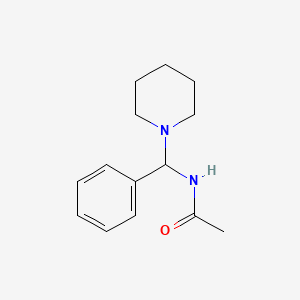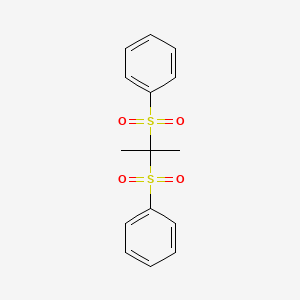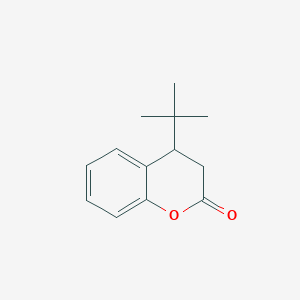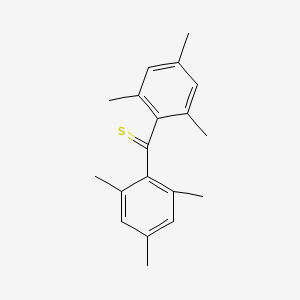
Silane, (bromoethynyl)triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (bromoethynyl)triethyl- is an organosilicon compound with the molecular formula C8H17BrSi. This compound is characterized by the presence of a bromoethynyl group attached to a triethylsilane moiety. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (bromoethynyl)triethyl- typically involves the reaction of triethylsilane with a bromoethynyl precursor under controlled conditions. One common method employs the use of a base such as sodium hydride (NaH) to deprotonate the bromoethynyl precursor, followed by the addition of triethylsilane. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Silane, (bromoethynyl)triethyl- often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as distillation or recrystallization to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (bromoethynyl)triethyl- undergoes various types of chemical reactions, including:
Reduction: The Si-H bond in triethylsilane is highly reactive and can participate in reduction reactions. For example, it can reduce carbonyl compounds to their corresponding alcohols.
Substitution: The bromoethynyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Transition metal catalysts such as platinum or palladium are often used in hydrosilylation reactions.
Solvents: Typical solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of carbonyl compounds with Silane, (bromoethynyl)triethyl- typically yields alcohols, while hydrosilylation reactions produce silylated alkanes or alkenes.
Applications De Recherche Scientifique
Silane, (bromoethynyl)triethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in reduction and hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through silylation reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Silane, (bromoethynyl)triethyl- involves the reactivity of the Si-H bond and the bromoethynyl group. The Si-H bond can act as a hydride donor in reduction reactions, transferring a hydrogen atom to other molecules. The bromoethynyl group can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Similar to Silane, (bromoethynyl)triethyl-, triethylsilane (C6H16Si) is a trialkylsilane with a reactive Si-H bond. It is commonly used as a reducing agent in organic synthesis.
Trimethylsilane: Another similar compound is trimethylsilane (C3H10Si), which also has a reactive Si-H bond but with three methyl groups instead of ethyl groups.
Uniqueness
Silane, (bromoethynyl)triethyl- is unique due to the presence of the bromoethynyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable reagent in various synthetic applications, particularly in the modification of organic molecules and the synthesis of complex compounds.
Propriétés
Numéro CAS |
38177-63-8 |
|---|---|
Formule moléculaire |
C8H15BrSi |
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
2-bromoethynyl(triethyl)silane |
InChI |
InChI=1S/C8H15BrSi/c1-4-10(5-2,6-3)8-7-9/h4-6H2,1-3H3 |
Clé InChI |
OWHGVLQENIMXPV-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)


![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)



![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)

![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)

![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)

![[8-(hydroxymethyl)-2,2-dimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl]methanol](/img/structure/B14664849.png)
